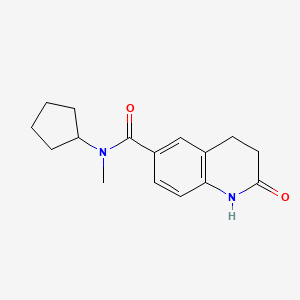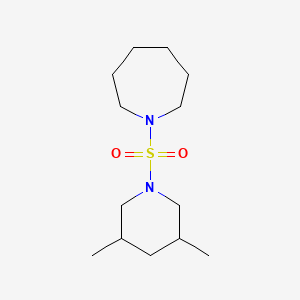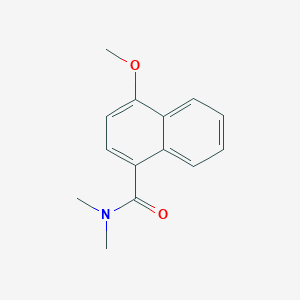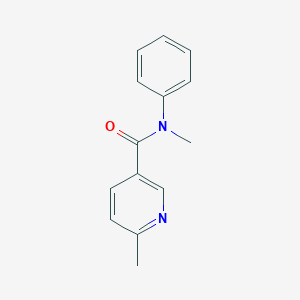![molecular formula C16H18N2O B7508876 N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide, also known as DMMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the pyridine family and has been synthesized using various methods.
Wirkmechanismus
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide inhibits the activity of cAMP-dependent protein kinase by binding to the active site of the enzyme. This binding results in the inhibition of the transfer of phosphate groups from ATP to target proteins, which ultimately leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has been shown to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has several advantages as well as limitations for lab experiments. One of the advantages is that it is a highly potent inhibitor of cAMP-dependent protein kinase. However, the main limitation is that N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is highly toxic and can cause severe side effects.
Zukünftige Richtungen
There are several future directions for the use of N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in scientific research. One possible direction is the development of more potent and selective inhibitors of cAMP-dependent protein kinase. Additionally, N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide can be used in combination with other compounds to enhance its therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide.
Synthesemethoden
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-bromo-5-methyltoluene and 2-pyridinecarboxamide in the presence of a palladium catalyst. This reaction results in the formation of N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of cAMP-dependent protein kinase, which is involved in various physiological processes such as cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-4-5-9-14(12)11-18(3)16(19)15-10-6-8-13(2)17-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAISVZKAHUZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)



![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)


![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)